molecular formula C15H25N3O B7085770 N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B7085770
M. Wt: 263.38 g/mol
InChI Key: NLBDXCCTTPTULX-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxane ring with a pyrroloimidazole moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11(2)9-13-10-12(4-8-19-13)17-14-3-6-18-7-5-16-15(14)18/h5,7,11-14,17H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBDXCCTTPTULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(CCO1)NC2CCN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.

    Introduction of the pyrroloimidazole moiety: This step often involves the condensation of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Final coupling: The oxane and pyrroloimidazole intermediates are then coupled under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the production of specialty chemicals and advanced materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism by which N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either activating or inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylpropyl)oxan-4-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine stands out due to its combined oxane and pyrroloimidazole structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of reactivity and specificity.

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